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Abstract
N-Methyl-N-isopropyllysergamide (Mipla) is a semi-synthetic psychedelic of the lysergamide

class, structurally related to lysergic acid diethylamide (LSD). First synthesized and studied by

Albert Hofmann, it has seen renewed interest within the research community and as a novel

psychoactive substance. This document provides a comprehensive technical overview of

Mipla, including its chemical properties, synthesis, pharmacological profile, and presumed

mechanism of action. Due to the limited availability of extensive preclinical data for Mipla, this

guide synthesizes the existing literature and provides context based on the broader

understanding of psychedelic lysergamides.

Chemical and Physical Properties
Mipla, or methylisopropyllysergamide, is a chiral molecule with the full IUPAC name (6aR,9R)-

N-isopropyl-N,6-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide. It is a

structural isomer of LSD, where the two ethyl groups on the amide nitrogen are replaced by a

methyl and an isopropyl group.
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Property Value

Molecular Formula C₂₀H₂₅N₃O

Molar Mass 323.44 g/mol

Appearance (Predicted) White crystalline solid

Solubility
(Predicted) Soluble in organic solvents such as

ethanol, methanol, and acetonitrile.

Synthesis
The synthesis of Mipla, like other lysergamides, typically starts from lysergic acid or a

derivative thereof. One documented method involves a three-step synthesis starting from

ergometrine maleate[1]. A general approach for the synthesis of lysergic acid amides involves

the activation of the carboxylic acid group of lysergic acid, followed by coupling with the desired

amine.

Experimental Protocol: General Synthesis of Lysergic
Acid Amides
This protocol is a generalized procedure for the synthesis of lysergamide derivatives and

should be adapted and optimized for the specific synthesis of Mipla.

Materials:

Lysergic acid

Coupling agents (e.g., PyBOP, HATU)

N-methylisopropylamine

Anhydrous, aprotic solvent (e.g., dimethylformamide)

Tertiary amine base (e.g., diisopropylethylamine)

Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate

solution, brine, anhydrous magnesium sulfate, silica gel)
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Procedure:

Activation of Lysergic Acid: Dissolve lysergic acid in an anhydrous, aprotic solvent under an

inert atmosphere. Add the coupling agent and a tertiary amine base. Stir the mixture at room

temperature for a specified time to allow for the formation of the activated ester.

Amide Coupling: Add N-methylisopropylamine to the reaction mixture. Continue stirring at

room temperature until the reaction is complete, as monitored by thin-layer chromatography

or LC-MS.

Workup: Quench the reaction with water or a saturated aqueous solution of sodium

bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Purification: Remove the solvent under reduced pressure. Purify the crude product by

column chromatography on silica gel using an appropriate eluent system to yield the pure N-

methyl-N-isopropyllysergamide.

Pharmacology
Mipla's pharmacological activity is primarily attributed to its interaction with serotonin receptors,

particularly the 5-HT₂A receptor, where it acts as a partial agonist.[2] This interaction is believed

to be the primary driver of its psychedelic effects.

Receptor Binding Affinity
Quantitative data on the binding affinity of Mipla at various receptors is limited. The most

comprehensive data comes from a study by Huang et al. (1994), which investigated the binding

of several N-isopropyl lysergamide derivatives to rat brain receptors.
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Receptor Radioligand Tissue
Mipla Kᵢ
(nM)

LSD Kᵢ (nM) Reference

5-HT₁ₐ
[³H]8-OH-

DPAT

Rat

Hippocampus

Similar to

LSD
4.5 [2]

5-HT₂
[³H]Ketanseri

n
Rat Cortex

4-5 fold lower

affinity than

LSD

1.7 [2]

5-HT₂ [¹²⁵I]DOI Rat Cortex
Similar to

LSD
1.1 [2]

Note: The study by Huang et al. stated that the Kᵢ values for Mipla at the 5-HT₁ₐ and [¹²⁵I]DOI

labeled 5-HT₂ sites were "similar to those of LSD" without providing the exact numerical values.

In Vivo Potency
The same study by Huang et al. (1994) also evaluated the potency of Mipla in a drug

discrimination paradigm in rats trained to recognize LSD. This in vivo assay provides a

measure of the compound's ability to produce LSD-like subjective effects.

Compound ED₅₀ (mg/kg) Relative Potency (LSD = 1)

LSD 0.08 1

Mipla ~0.16 - 0.24 ~0.33 - 0.5

Note: The ED₅₀ for Mipla was reported to be "two to three times larger than that of LSD".

Functional Activity
Specific data from in vitro functional assays for Mipla, such as EC₅₀ values from calcium flux or

cAMP accumulation assays, are not readily available in the published literature. Based on its

structural similarity to LSD and its in vivo effects, Mipla is presumed to be a partial agonist at

the 5-HT₂A receptor.

Signaling Pathways
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The psychedelic effects of lysergamides are primarily mediated by the activation of the 5-HT₂A

receptor, a G-protein coupled receptor (GPCR). Recent research has indicated that the

psychedelic potential of 5-HT₂A agonists is correlated with the activation of the Gq/11 signaling

pathway, rather than the β-arrestin pathway.[3]

Presumed 5-HT₂A Receptor Signaling Cascade for Mipla
The following diagram illustrates the generally accepted signaling pathway for psychedelic 5-

HT₂A receptor agonists. It is presumed that Mipla follows a similar mechanism.
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Caption: Presumed 5-HT₂A receptor signaling pathway for Mipla.

Experimental Workflow for Assessing Functional
Activity
A common method to determine the functional activity and signaling bias of a compound at the

5-HT₂A receptor is to use cell-based assays that measure downstream signaling events.
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Cell Culture & Preparation

Assay Execution

Data Analysis
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Caption: Workflow for a calcium flux functional assay.

Experimental Protocols
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Detailed experimental protocols for Mipla are not widely published. The following are

generalized protocols based on standard methodologies for characterizing similar compounds.

Radioligand Binding Assay Protocol (General)
This protocol describes a competitive binding assay to determine the affinity of Mipla for a

specific receptor.

Materials:

Cell membranes expressing the receptor of interest

Radioligand with known affinity for the receptor

Mipla in a range of concentrations

Assay buffer

Glass fiber filters

Scintillation fluid

Scintillation counter

Procedure:

Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of the

radioligand, and varying concentrations of Mipla in the assay buffer. Include wells for total

binding (radioligand and membranes only) and non-specific binding (radioligand,

membranes, and a high concentration of a known unlabeled ligand).

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding

equilibrium.

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell

harvester. This separates the bound radioligand from the free radioligand.
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Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound

radioligand.

Counting: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding at each concentration of Mipla. Plot the data to

generate a competition curve and determine the IC₅₀ value. Calculate the Kᵢ value using the

Cheng-Prusoff equation.

Calcium Flux Assay Protocol (General)
This protocol measures the functional agonism of Mipla at Gq-coupled receptors like the 5-

HT₂A receptor.

Materials:

Cells stably expressing the 5-HT₂A receptor

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

Mipla in a range of concentrations

Fluorescence plate reader with an injection system

Procedure:

Cell Plating: Seed the cells in a black-walled, clear-bottom microplate and grow to

confluence.

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-

sensitive fluorescent dye in the dark at 37°C for approximately one hour.

Baseline Measurement: Wash the cells to remove excess dye and measure the baseline

fluorescence in a fluorescence plate reader.
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Compound Addition: Inject varying concentrations of Mipla into the wells while continuously

measuring the fluorescence.

Data Analysis: Determine the peak fluorescence response for each concentration of Mipla.

Plot the data to generate a dose-response curve and calculate the EC₅₀ value, which

represents the concentration of Mipla that elicits a half-maximal response.

Conclusion and Future Directions
Mipla is a classic lysergamide psychedelic with a pharmacological profile similar to, but less

potent than, LSD. Its primary mechanism of action is believed to be partial agonism at the 5-

HT₂A receptor, leading to the activation of the Gq/11 signaling pathway. While some

quantitative data on its receptor binding and in vivo potency exist, a comprehensive

characterization of its full receptor profile and functional activity at various targets is lacking.

Future research should focus on:

Comprehensive Receptor Screening: A full receptorome screening to identify all potential

molecular targets of Mipla.

In Vitro Functional Assays: Detailed characterization of Mipla's efficacy and potency at a

wide range of serotonin and other receptors using functional assays.

Signaling Bias Determination: Investigation into the specific signaling bias of Mipla at the 5-

HT₂A receptor (Gq/11 vs. β-arrestin) to better understand its psychedelic potential.

In Vivo Studies: Further in vivo studies to characterize its behavioral and physiological

effects in more detail.

A more complete understanding of the pharmacology of Mipla will not only be valuable for the

scientific and drug development communities but also for forensic and clinical toxicology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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